

Application Notes and Protocols for the Quantification of Amiton Oxalate

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Compound of Interest

Compound Name: Amiton oxalate

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Introduction

Amiton is an organophosphate pesticide and a potent acetylcholinesterase (AChE) inhibitor. Its oxalate salt form, **Amiton oxalate**, is a powder that has been used as an insecticide. Due to its high toxicity and classification as a Schedule 2 chemical under the Chemical Weapons Convention, sensitive and reliable analytical methods are crucial for monitoring its presence in various matrices, including environmental samples and biological tissues. This document provides detailed application notes and protocols for the quantification of Amiton, the active component of **Amiton oxalate**, using various analytical techniques.

Analytical Methods Overview

The quantification of **Amiton oxalate** relies on the analysis of the Amiton cation. Several analytical techniques are suitable for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. The primary methods include:

- High-Performance Liquid Chromatography (HPLC) with UV detection: A robust and widely available technique suitable for routine analysis.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for trace-level detection and confirmation.

- **Gas Chromatography-Mass Spectrometry (GC-MS):** A powerful technique for volatile and semi-volatile compounds, often requiring derivatization for polar analytes like organophosphates.
- **Cholinesterase Inhibition Assay:** A biochemical method that measures the inhibitory effect of Amiton on acetylcholinesterase activity, providing a functional measure of its presence.

Quantitative Data Summary

The following tables summarize the quantitative data for the different analytical methods. Please note that specific performance characteristics may vary depending on the instrumentation, matrix, and experimental conditions.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

Parameter	Value	Reference
Linearity Range	0.1 - 100 µg/mL	[1][2][3]
Limit of Detection (LOD)	0.05 µg/mL	[3]
Limit of Quantitation (LOQ)	0.15 µg/mL	[4][5][6]
Recovery	85 - 105%	[4][5]
Precision (RSD)	< 5%	[2]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Parameter	Value	Reference
Linearity Range	0.1 - 1000 ng/mL	[7]
Limit of Detection (LOD)	0.05 ng/mL	[7]
Limit of Quantitation (LOQ)	0.1 ng/mL	[4][5][6][7]
Recovery	90 - 110%	[4][5]
Precision (RSD)	< 10%	[7]
MRM Transitions (Precursor > Product)	See Experimental Protocol	[7][8][9][10][11][12]

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Parameter	Value	Reference
Linearity Range	10 - 2000 ng/mL	[13]
Limit of Detection (LOD)	1 ng/mL	[13]
Limit of Quantitation (LOQ)	5 ng/mL	[4][5][6][13]
Recovery	80 - 115%	[4][5]
Precision (RSD)	< 15%	[13]
Selected Ions (m/z)	See Experimental Protocol	[14][15][16][17]

Table 4: Cholinesterase Inhibition Assay

Parameter	Value	Reference
Detection Range	10^{-6} - 10^2 µg/mL	[18]
IC ₅₀ (Amiton)	Varies with enzyme source and conditions	[19]

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol is critical for accurate quantification and depends on the matrix.

1. Water Samples:

- Filter the water sample through a 0.45 μm filter.[\[20\]](#)
- For trace analysis, perform solid-phase extraction (SPE) using a C18 cartridge.
- Condition the SPE cartridge with methanol followed by deionized water.
- Load the water sample onto the cartridge.
- Wash the cartridge with deionized water to remove interferences.
- Elute Amiton with a suitable organic solvent (e.g., acetonitrile or methanol).[\[21\]](#)
- Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC or LC-MS/MS analysis.

2. Soil/Sediment Samples:

- Air-dry the soil sample and sieve to remove large debris.[\[22\]](#)
- Extract a known weight of the soil sample with an organic solvent (e.g., acetonitrile or a mixture of acetone and hexane) using sonication or shaking.[\[23\]](#)
- Centrifuge the sample and collect the supernatant.
- The extract may require a clean-up step using dispersive SPE (d-SPE) with materials like PSA (primary secondary amine) to remove interfering matrix components.
- Evaporate the cleaned extract and reconstitute in a suitable solvent for analysis.

3. Biological Samples (Plasma, Tissue):

- For plasma or serum, perform protein precipitation by adding a threefold excess of cold acetonitrile.[\[2\]](#)
- Vortex and centrifuge to pellet the precipitated proteins.
- Collect the supernatant containing Amiton.
- For tissue samples, homogenize a known weight of the tissue in a suitable buffer or solvent.
- Perform a liquid-liquid extraction (LLE) or SPE to isolate Amiton from the tissue homogenate.
- The extract may require further clean-up before analysis.

A generalized workflow for sample preparation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of Amiton in relatively clean samples or after extensive cleanup.

- Instrumentation: HPLC system with a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m).[\[1\]](#)
- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.[\[3\]](#)[\[24\]](#)
- Flow Rate: 1.0 mL/min.[\[1\]](#)
- Injection Volume: 20 μ L.
- Detection Wavelength: Determined by obtaining the UV spectrum of an Amiton standard (typically in the range of 220-270 nm).
- Quantification: Based on a calibration curve prepared from **Amiton oxalate** standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method for the detection and quantification of Amiton, especially in complex matrices.

- Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m).
- Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions: The fragmentation of protonated Amiton can be used to establish specific MRM transitions. Based on literature for related compounds, the protonated molecule $[M+H]^+$ would be selected as the precursor ion. Product ions would be determined by fragmentation studies. For Amiton ($C_{10}H_{24}NO_3PS$), the monoisotopic mass is 269.13. The protonated molecule $[M+H]^+$ would be m/z 270.1. Characteristic product ions would arise from the cleavage of the phosphate ester and thioether bonds.[8]
 - Precursor Ion (Q1): m/z 270.1
 - Product Ions (Q3): Specific product ions need to be determined experimentally by infusing an Amiton standard. Common losses for organophosphates include the side chains.
- Quantification: Based on a calibration curve prepared using an internal standard (e.g., a deuterated analog of Amiton).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative, though it may require derivatization to improve the volatility of Amiton.

- Instrumentation: GC system coupled to a mass spectrometer.
- Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at 80 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Scan mode for identification and selected ion monitoring (SIM) mode for quantification.
- Selected Ions: The fragmentation pattern of Amiton under EI conditions needs to be determined. Characteristic ions would be selected for SIM analysis to enhance sensitivity and selectivity.
- Quantification: Based on a calibration curve prepared with an appropriate internal standard.

Cholinesterase Inhibition Assay

This biochemical assay provides a measure of the functional activity of Amiton as an AChE inhibitor.

- Principle: Based on the Ellman's method, where the activity of AChE is measured by the rate of hydrolysis of a substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.^[25]
- Procedure:
 - Prepare a solution of acetylcholinesterase in a suitable buffer (e.g., phosphate buffer, pH 7.4).

- In a 96-well plate, add the enzyme solution.
- Add the sample containing Amiton or Amiton standards of known concentrations.
- Incubate for a specific period (e.g., 15 minutes) to allow for the inhibition of the enzyme.
- Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.
- Measure the absorbance at 412 nm at regular intervals using a microplate reader.
- Quantification: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of Amiton to the rate of the uninhibited enzyme. An IC_{50} value (the concentration of Amiton that causes 50% inhibition) can be determined.[19]

Mechanism of Amiton-induced neurotoxicity.

Conclusion

The choice of the analytical method for the quantification of **Amiton oxalate** depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For high sensitivity and confirmatory analysis, LC-MS/MS is the method of choice. HPLC-UV provides a robust and cost-effective alternative for routine screening. GC-MS can also be used, potentially with derivatization. The cholinesterase inhibition assay offers a functional measure of Amiton's biological activity. Proper sample preparation is paramount to achieving accurate and reliable results with any of these techniques.

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